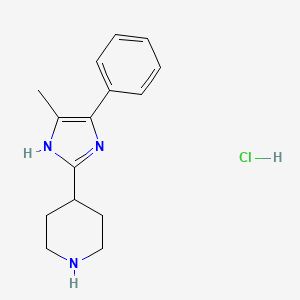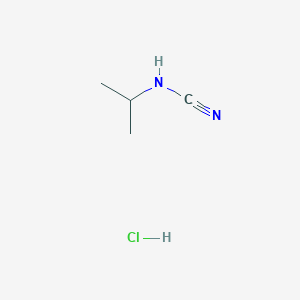
2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile: is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a carbonitrile group attached to the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with suitable reagents can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvents like tetrahydrofuran and catalysts can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
科学的研究の応用
Chemistry: In chemistry, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It can be used as a precursor for the development of pharmaceutical agents with potential therapeutic effects. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability and chemical resistance .
作用機序
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
類似化合物との比較
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 2,4-Dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C11H3Cl2F3N2 |
|---|---|
分子量 |
291.05 g/mol |
IUPAC名 |
2,4-dichloro-6-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3Cl2F3N2/c12-9-6-3-5(11(14,15)16)1-2-8(6)18-10(13)7(9)4-17/h1-3H |
InChIキー |
YIRBPYMZRPCWGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


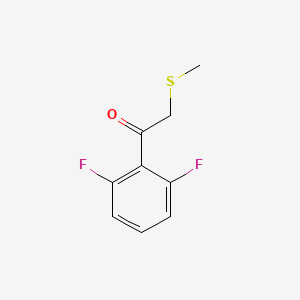
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)
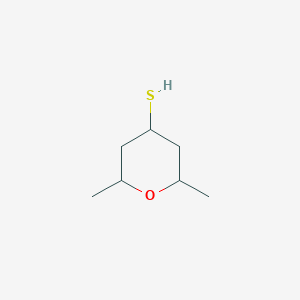

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
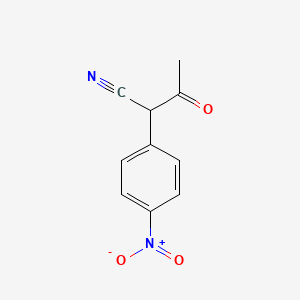
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)

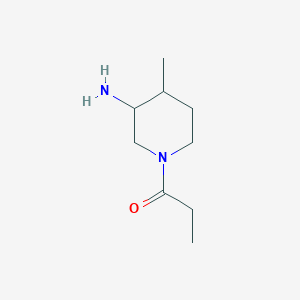
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
